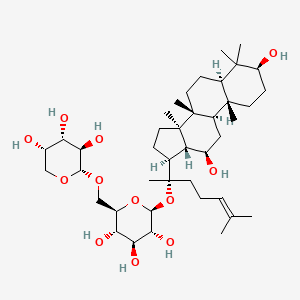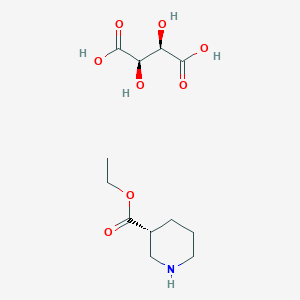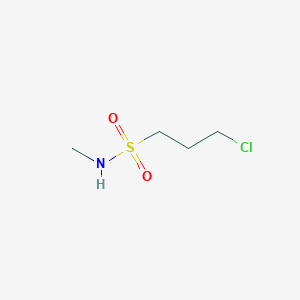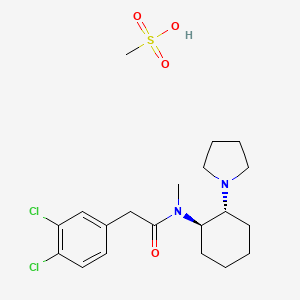![molecular formula C11H8ClNO2S B3430499 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid CAS No. 842137-56-8](/img/structure/B3430499.png)
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid
Vue d'ensemble
Description
“4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C11H8ClNO2S and a molecular weight of 253.70 .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 253.70 and a molecular formula of C11H8ClNO2S .Applications De Recherche Scientifique
Synthesis and Structural Properties
The reaction of chloral with substituted anilines, leading to the formation of various compounds including 2,2,2-trichloroethylidene anilines, has been studied to understand the conformation and behavior of these compounds under different conditions. This research contributes to the broader understanding of reactions involving chloral and amines, highlighting the synthesis and structural properties of related compounds. The study provides insights into the conformation of the products through high-resolution magnetic resonance spectra and computational calculations (Issac & Tierney, 1996).
Degradation Studies
The degradation processes of nitisinone (NTBC) and its by-products were explored using LC-MS/MS to understand the stability and degradation pathways of NTBC in various conditions. This research is significant for both environmental and pharmacological perspectives, providing a detailed analysis of NTBC stability and identifying major degradation products (Barchańska et al., 2019).
Potential Drug Development
A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was identified as a potential alternative to acetylsalicylic acid (ASA), given its preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity. This compound shows promise for new drug development, offering an alternative with potentially fewer side effects compared to ASA (Tjahjono et al., 2022).
Synthesis Methods for Heterocyclic Compounds
The synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from the condensation of o-phenylenediamines with electrophilic reagents demonstrates the synthetic utility of these methods in creating compounds with potential biological applications. This review highlights various methods developed for synthesizing these heterocyclic compounds and discusses their biological relevance (Ibrahim, 2011).
Antioxidant and Anti-inflammatory Agents
The synthesis and evaluation of benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities highlight the potential of these compounds as therapeutic agents. This research suggests the benzofused thiazole derivatives as promising templates for the development of new anti-inflammatory and antioxidant agents (Raut et al., 2020).
Safety and Hazards
This compound is considered hazardous. It can cause severe skin burns and eye damage. It is advised not to breathe its dust/fume/gas/mist/vapors/spray. After handling, one should wash their face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Mécanisme D'action
Mode of Action
Benzoic acid is known to interact with various enzymes and receptors, potentially altering their function .
Biochemical Pathways
Without specific target identification, it’s challenging to accurately describe the biochemical pathways affected by 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid
Pharmacokinetics
It’s worth noting that the compound’s solubility and lipophilicity can influence its bioavailability .
Result of Action
It’s known that benzoic acid derivatives can have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid . For instance, its solubility and stability can be affected by the pH of the environment .
Propriétés
IUPAC Name |
4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-5-9-6-16-10(13-9)7-1-3-8(4-2-7)11(14)15/h1-4,6H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFQTWYTXNKGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255634 | |
| Record name | 4-[4-(Chloromethyl)-2-thiazolyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
842137-56-8 | |
| Record name | 4-[4-(Chloromethyl)-2-thiazolyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842137-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Chloromethyl)-2-thiazolyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid](/img/structure/B3430534.png)
![2-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B3430542.png)
![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/no-structure.png)
